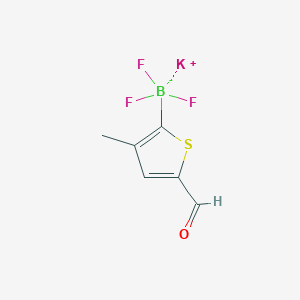
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate is a complex organic compound with significant applications in the field of vaccine development and gene therapy. This compound is known for its role as an excipient in vaccines, particularly in the development of COVID-19 vaccines and drug delivery systems for gene therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate involves multiple steps, starting with the preparation of the nonadecanedioic acid backbone. The key steps include:
Esterification: Nonadecanedioic acid is esterified with 2-butyloctanol to form the bis(2-butyloctyl) ester.
Amidation: The ester is then reacted with N-(3-(dimethylamino)propyl)-2-ethylheptanamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and amidation reactions, utilizing high-purity reagents and controlled reaction conditions to ensure the desired product’s consistency and purity. The process may involve:
Catalysts: Use of acid or base catalysts to accelerate the esterification and amidation reactions.
Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate has several scientific research applications:
Vaccine Development: Used as an excipient in the formulation of vaccines, including COVID-19 vaccines
Gene Therapy: Utilized in the delivery of gene therapy drugs, enhancing the stability and delivery efficiency of therapeutic agents
Drug Delivery Systems: Employed in the development of lipid nanoparticles for targeted drug delivery.
Mechanism of Action
The mechanism by which Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate exerts its effects involves:
Molecular Targets: The compound interacts with cellular membranes, facilitating the delivery of therapeutic agents into cells.
Pathways Involved: It enhances the stability and bioavailability of drugs by forming stable complexes with therapeutic agents, allowing for efficient delivery and release within target cells.
Comparison with Similar Compounds
Similar Compounds
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate: A similar compound with slight variations in the amide group.
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)octadecanedioate: Another similar compound with a different backbone structure.
Uniqueness
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate is unique due to its specific structure, which provides optimal properties for use as an excipient in vaccines and gene therapy. Its ability to form stable complexes with therapeutic agents and enhance their delivery efficiency sets it apart from other similar compounds.
Properties
Molecular Formula |
C57H112N2O5 |
|---|---|
Molecular Weight |
905.5 g/mol |
IUPAC Name |
bis(2-butyloctyl) 10-[3-(dimethylamino)propyl-(2-ethylheptanoyl)amino]nonadecanedioate |
InChI |
InChI=1S/C57H112N2O5/c1-9-15-20-31-40-51(38-18-12-4)49-63-55(60)45-35-28-24-22-26-33-43-54(59(48-37-47-58(7)8)57(62)53(14-6)42-30-17-11-3)44-34-27-23-25-29-36-46-56(61)64-50-52(39-19-13-5)41-32-21-16-10-2/h51-54H,9-50H2,1-8H3 |
InChI Key |
OBLOMQLYESVEMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)COC(=O)CCCCCCCCC(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)N(CCCN(C)C)C(=O)C(CC)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


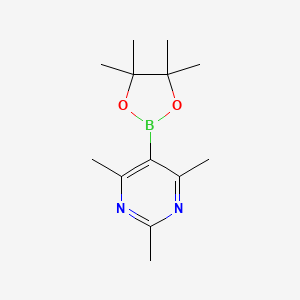

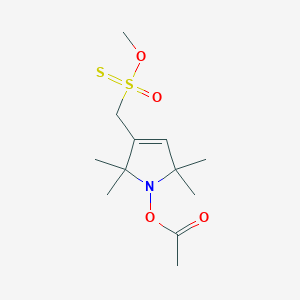
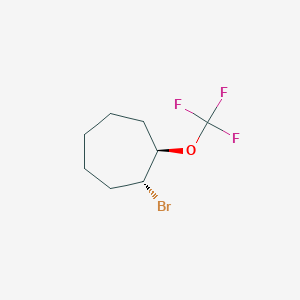


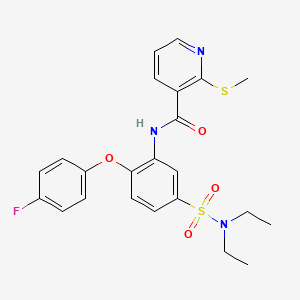
![6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352562.png)

![(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime](/img/structure/B13352575.png)
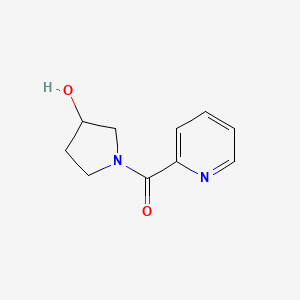
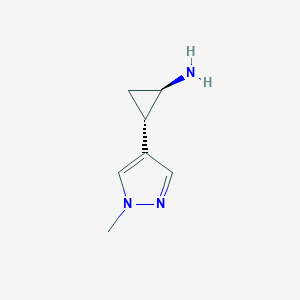
![(2R,3R,4R,5S,6R)-2-(3-(Benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B13352588.png)
